molecular formula C20H21N3O6S2 B2417025 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 865176-03-0

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

カタログ番号: B2417025
CAS番号: 865176-03-0
分子量: 463.52
InChIキー: MVIYEFHYSJCHHA-XDOYNYLZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C20H21N3O6S2 and its molecular weight is 463.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3,4,5-trimethoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S2/c1-5-8-23-14-7-6-13(31(21,25)26)11-17(14)30-20(23)22-19(24)12-9-15(27-2)18(29-4)16(10-12)28-3/h5-7,9-11H,1,8H2,2-4H3,(H2,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIYEFHYSJCHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo[d]thiazole core with an allyl group and a trimethoxybenzamide moiety. Its molecular formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 390.45 g/mol. The presence of the sulfonamide group suggests potential antibacterial activity, while the trimethoxy groups may enhance its solubility and bioavailability.

PropertyValue
Molecular Weight390.45 g/mol
Molecular FormulaC₁₉H₂₂N₂O₄S
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. For example, derivative studies have demonstrated IC₅₀ values ranging from 3.01 μM to 11.09 μM against different cancer cell lines, indicating potent cytotoxic effects while maintaining selectivity over non-tumoral cells .

Antibacterial and Antifungal Activity

The sulfonamide component of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide suggests potential antibacterial properties through the inhibition of bacterial folate synthesis pathways. Preliminary assays have shown that the compound can inhibit the growth of several bacterial strains, although specific data on its efficacy against particular pathogens remains limited.

The proposed mechanism of action for this compound involves multiple pathways:

  • Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics by binding to tubulin, similar to known agents like colchicine and vinblastine.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Bacterial Cell Membranes : The compound may interact with bacterial membranes, compromising their integrity and leading to cell lysis.

Case Studies and Research Findings

Recent studies have explored various derivatives of benzo[d]thiazole compounds related to this structure:

  • A study published in Bioorganic Chemistry highlighted the synthesis and evaluation of benzofuran-based derivatives that showed promising antiproliferative activity against multiple cancer cell lines .
  • Another investigation focused on the structural modifications of similar compounds to enhance their biological activity, indicating that small changes in functional groups can significantly impact efficacy.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how are reaction conditions optimized to improve yield and purity?

The synthesis involves multi-step organic reactions, including:

  • Thiazole core formation : Cyclization of 2-aminobenzenethiol derivatives under controlled pH and temperature (50–80°C) .
  • Allylation : Introduction of the allyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like CuI .
  • Sulfamoylation : Reaction with sulfamoyl chloride in dichloromethane, optimized at 0–5°C to minimize side reactions .
    Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane eluent), with yields typically 60–75%. Analytical techniques like HPLC (>95% purity) and NMR are critical for quality control .

Q. Which spectroscopic techniques are most effective for confirming molecular structure and purity?

  • 1H/13C NMR : Identifies hydrogen/carbon environments (e.g., allyl protons at δ 5.2–5.8 ppm, sulfamoyl NH2 at δ 7.1–7.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 465.54) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .
    Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to assess antimicrobial/anticancer potential?

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with ciprofloxacin as a positive control .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa), using IC50 values (typical range: 10–50 µM) and doxorubicin as a reference .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action against bacterial dihydropteroate synthase (DHPS)?

  • Enzyme Inhibition Assays : Measure IC50 values via spectrophotometric monitoring of DHPS activity (ΔA340 nm, NADPH consumption) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to DHPS active sites (PDB: 1AJ0). Key interactions include hydrogen bonds with Gly95 and hydrophobic contacts with Phe28 .
  • Competitive Binding Studies : Compare inhibition kinetics with sulfamethoxazole to validate target specificity .

Q. How do electron-withdrawing (e.g., sulfamoyl) vs. electron-donating (e.g., methoxy) groups influence pharmacological profiles?

  • Sulfamoyl Groups : Enhance enzyme inhibition (e.g., 2–3x lower IC50 vs. methoxy derivatives) but reduce solubility .
  • Methoxy Groups : Improve membrane permeability (logP reduction by ~0.5 units) but may decrease metabolic stability .
  • SAR Studies : Synthesize derivatives (e.g., replacing sulfamoyl with nitro or methyl groups) and compare bioactivity via dose-response curves .

Q. What strategies resolve contradictions between in vitro cytotoxicity and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure plasma concentration-time curves (Cmax, AUC) to identify bioavailability issues. For example, low oral absorption (<20%) may necessitate intravenous administration .
  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., glucuronide conjugates) that reduce active compound levels .
  • Formulation Optimization : Develop nanoparticle carriers (e.g., PLGA) to enhance solubility and tumor targeting .

Q. How can tautomerism of the ylidene group impact biological activity?

  • Tautomeric Analysis : Use X-ray crystallography to confirm the Z-configuration (dihedral angle >150°) and stability under physiological pH .
  • Activity Comparison : Test both Z and E isomers (synthesized via photoirradiation) in enzyme assays. Z-isomers show 5–10x higher potency due to better target fit .

Methodological Notes

  • Data Contradictions : Conflicting cytotoxicity data may arise from assay conditions (e.g., serum content in media). Standardize protocols across labs .
  • Reaction Optimization : Use Design of Experiments (DoE) to model temperature/pH effects on sulfamoylation yield .
  • Statistical Validation : Apply ANOVA to compare IC50 values across derivatives (p<0.05 significance threshold) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。